molecular formula C18H18N2O3S B2589085 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034246-69-8

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2589085
CAS No.: 2034246-69-8
M. Wt: 342.41
InChI Key: NIWQXLVDGHCZSP-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked via a carboxamide group to a 4-methoxy-6-methyl-2-oxopyridine-substituted ethyl chain. This structure combines aromatic and heterocyclic motifs, which are common in pharmacologically active molecules.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-9-14(23-2)11-17(21)20(12)8-7-19-18(22)16-10-13-5-3-4-6-15(13)24-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWQXLVDGHCZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Heterocyclic Ring Formation: : The synthesis begins with the formation of the pyridinone and benzo[b]thiophene rings. This can be achieved through cyclization reactions involving appropriate precursors.

  • Ether Formation: : Introduction of the methoxy group can be achieved via methylation of a hydroxyl group on the pyridinone ring, using reagents like dimethyl sulfate or methyl iodide.

  • Amidation: : The final step involves the formation of the carboxamide bond. This is typically achieved by reacting the ethylamine derivative of the pyridinone with the carboxylic acid derivative of the benzo[b]thiophene under dehydrating conditions, such as with the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

  • Batch Processes: : Industrially, the compound can be synthesized in batch processes involving automated reactors where conditions such as temperature, pressure, and pH can be precisely controlled.

  • Continuous Flow Systems: : For large-scale production, continuous flow systems might be used to ensure consistent product quality and higher yields. These systems allow for better control over reaction times and conditions, minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions primarily at the methyl groups, potentially forming hydroxyl or carboxyl derivatives.

  • Reduction: : Reduction reactions can be performed on the carbonyl group of the pyridinone moiety to form alcohol derivatives.

  • Substitution: : The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the benzothiophene ring, where various substituents can be introduced to modify its properties.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reagents like halides, acids, or bases under specific conditions (temperature, solvent, etc.).

Major Products Formed

  • Oxidation: : Hydroxylated or carboxylated derivatives.

  • Reduction: : Reduced alcohol forms of the pyridinone.

  • Substitution: : Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide. For instance, derivatives containing benzothiazole moieties have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that specific functional groups significantly influence the anticancer efficacy of these compounds. For example, compounds with methoxy substitutions demonstrated enhanced activity against human lung adenocarcinoma and glioblastoma cell lines, as evidenced by IC50 values in the micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies on related sulfonamide derivatives suggest that modifications involving the pyridine and thiophene structures can lead to significant antimicrobial effects against a variety of pathogens. The minimum inhibitory concentration (MIC) values obtained from these studies indicate effective inhibition of bacterial growth .

Neuropharmacological Effects

Research into neuropharmacological applications has shown that derivatives of this compound may exhibit anticonvulsant properties. In experimental models, certain analogs have demonstrated the ability to prevent seizures induced by picrotoxin, suggesting a potential role in treating epilepsy .

Structure Optimization

The optimization of this compound for drug development involves evaluating its binding affinity to various biological targets such as receptors and enzymes. Computational docking studies have been employed to predict interactions with opioid receptors and other targets relevant to pain management and addiction therapies .

Formulation Development

The formulation of this compound into suitable delivery systems is crucial for enhancing its bioavailability and therapeutic efficacy. Research has focused on developing nanoparticles and liposomal formulations that improve the pharmacokinetic profiles of similar compounds, thereby increasing their effectiveness in clinical settings .

Mechanistic Studies

Understanding the mechanisms of action for this compound involves investigating its interactions with cellular pathways. Studies suggest that these compounds may modulate signaling pathways related to apoptosis and cell proliferation, contributing to their anticancer effects .

Toxicological Assessments

Toxicological evaluations are essential for determining the safety profile of this compound in preclinical studies. Research has indicated that certain derivatives exhibit low toxicity in vitro while maintaining high efficacy against target cells, making them suitable candidates for further development .

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide depends on its interaction with specific molecular targets. The benzo[b]thiophene moiety can intercalate with DNA, potentially disrupting DNA replication or transcription processes. The pyridinone moiety might interact with certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogues differ in substituents on the benzo[b]thiophene core, the pyridine/piperidine systems, or the carboxamide-linked side chains. Key examples include:

Compound Name Key Structural Differences Biological Relevance
N-(5-Methylthiazol-2-yl)-6-(4-(trifluoromethyl)phenyl)benzo[b]thiophene-2-carboxamide () Replaces the 2-oxopyridine-ethyl chain with a thiazole group; adds a trifluoromethylphenyl group. Enhanced lipophilicity due to CF₃ substitution.
3-Amino-6-fluoro-N-(5-methoxy-4-methyl-2-oxoquinolin-1(2H)-yl)benzo[b]thiophene-2-carboxamide () Substitutes pyridine with a quinolinone ring; adds fluorine at position 4. Potential for improved metabolic stability.
6-(4-Methoxyphenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride () Replaces the pyridine-ethyl chain with a piperidinylmethyl group; lacks the 2-oxo group. Increased basicity from the piperidine moiety.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in ’s compound increases lipophilicity (logP ~3.5), whereas the target compound’s 4-methoxy group balances hydrophilicity (predicted logP ~2.8) .
  • Solubility : The 2-oxopyridine group in the target compound enhances water solubility compared to piperidine-containing analogues (e.g., compounds in ), which exhibit lower solubility due to protonation at physiological pH .
  • Hydrogen-Bonding Capacity: The carboxamide and 2-oxopyridine groups provide multiple hydrogen-bond donors/acceptors, contrasting with thiazole-based analogues (), which lack such features .

Key Research Findings

  • SAR Insights : The 2-oxopyridine group is critical for maintaining solubility without compromising membrane permeability. Substitution with bulkier groups (e.g., trifluoromethyl in ) improves potency but reduces bioavailability .

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Pyridine derivative : Contributes to its biological activity.
  • Benzamide moiety : Enhances interaction with biological targets.
  • Functional groups : The methoxy and methyl groups on the pyridine ring are crucial for its chemical properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₄
Molecular Weight318.33 g/mol
CAS Number1903050-81-6

This compound primarily acts as an inhibitor of histone methyltransferase EZH2 . EZH2 is involved in the methylation of histones, leading to gene silencing, particularly of tumor suppressor genes. By inhibiting EZH2, this compound may reverse epigenetic modifications associated with tumor progression, making it a promising candidate for cancer therapy .

Interaction with EZH2

The compound exhibits competitive inhibition , binding to the active site of EZH2 and preventing it from catalyzing histone methylation. This mechanism is essential for restoring the expression of silenced tumor suppressor genes .

Biological Activity and Efficacy

Numerous studies have evaluated the biological activity of this compound across various cancer cell lines. Below are key findings from recent research:

In Vitro Studies

  • Anticancer Activity :
    • Inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A431 (skin cancer) were observed.
    • IC50 values indicated significant cytotoxicity, suggesting potential for therapeutic use .
  • Mechanistic Insights :
    • Studies demonstrated that the compound leads to apoptosis in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

In Vivo Studies

Research has also explored the efficacy of this compound in animal models:

  • Tumor Growth Inhibition : In xenograft models, treatment with this compound resulted in reduced tumor size compared to controls, highlighting its potential as an effective anticancer agent .

Case Studies

Several case studies have documented the biological activity of related compounds in clinical settings:

  • A study involving a derivative exhibited significant inhibition of tumor growth in patients with advanced solid tumors, emphasizing the clinical relevance of compounds targeting EZH2 .

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